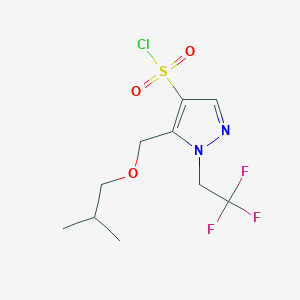![molecular formula C16H13N5O2S2 B2881559 N-(2-(2-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide CAS No. 1903636-67-8](/img/structure/B2881559.png)
N-(2-(2-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-(2-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide is an organic compound with a unique molecular structure combining elements of thieno[2,3-d]pyrimidin, benzo[c][1,2,5]thiadiazole, and carboxamide groups
Preparation Methods
Synthetic Routes and Reaction Conditions
Initial Synthesis:
React 2-methyl-4-oxothieno[2,3-d]pyrimidine with ethylamine under mild heating.
Purify the resulting product using recrystallization techniques.
Carboxamide Formation:
Use an acyl chloride derived from benzo[c][1,2,5]thiadiazole-5-carboxylic acid.
Combine the acyl chloride with the previously synthesized thieno[2,3-d]pyrimidin compound in the presence of a base like triethylamine.
Purification:
Employ column chromatography to isolate the final product.
Industrial Production Methods: Scaled-up synthesis might involve:
Optimized reaction temperatures to improve yield.
Use of continuous-flow reactors to maintain steady-state conditions.
Chemical Reactions Analysis
Types of Reactions
Oxidation:
Exposure to strong oxidizing agents converts the thieno[2,3-d]pyrimidin moiety to sulfone derivatives.
Reduction:
Hydrogenation reduces the carboxamide group to an amine.
Substitution:
Electrophilic substitution on the benzo[c][1,2,5]thiadiazole ring under acidic conditions.
Common Reagents and Conditions
Oxidation: Use of m-chloroperbenzoic acid (mCPBA).
Reduction: Employing hydrogen gas with a palladium catalyst.
Substitution: Use of bromine in the presence of a Lewis acid catalyst.
Major Products Formed
From oxidation: sulfone derivatives.
From reduction: primary amines.
From substitution: halogenated derivatives.
Scientific Research Applications
Chemistry:
As a reagent in organic synthesis to form complex molecular frameworks.
Biology:
Potential inhibitor in enzyme activity studies.
Medicine:
Investigated for its role in targeting cancerous cells due to its structural mimicry of nucleotides.
Industry:
Utilized in the development of semiconductors for electronic devices.
Mechanism of Action
N-(2-(2-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide acts primarily through:
Binding to Enzyme Sites: Inhibits specific enzymatic activities.
Interacting with DNA: Intercalates between DNA strands, disrupting replication.
Pathways Involved: Inhibition of pathways involving dihydrofolate reductase, affecting cell proliferation.
Comparison with Similar Compounds
N-(2-(2-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)benzo[c][1,2,5]thiadiazole-6-carboxamide
Slight alteration in carboxamide positioning.
N-(2-(2-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide
Variation in the ethyl to methyl group.
Uniqueness:
The 5-carboxamide position in N-(2-(2-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide enhances its ability to interact with specific biological targets compared to its 6-carboxamide counterpart.
The ethyl chain length impacts its binding affinity and solubility compared to its methyl analog.
Intricate, potent, and unique, this compound marks a promising candidate across scientific fields. Curious how it could fit into your latest project?
Properties
IUPAC Name |
N-[2-(2-methyl-4-oxothieno[2,3-d]pyrimidin-3-yl)ethyl]-2,1,3-benzothiadiazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N5O2S2/c1-9-18-15-11(4-7-24-15)16(23)21(9)6-5-17-14(22)10-2-3-12-13(8-10)20-25-19-12/h2-4,7-8H,5-6H2,1H3,(H,17,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASHIYMFKNXFEJJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=CS2)C(=O)N1CCNC(=O)C3=CC4=NSN=C4C=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N5O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1-(2-fluoroethyl)-4-iodo-3-[(3,3,3-trifluoropropoxy)methyl]-1H-pyrazole](/img/structure/B2881476.png)
amine hydrochloride](/img/structure/B2881477.png)
![4-(3-methoxyphenyl)-2-(4-methylbenzyl)-2H-pyrido[2,3-e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide](/img/structure/B2881480.png)

![2-{5-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-yl}-N-[3-(methylsulfanyl)phenyl]acetamide](/img/structure/B2881483.png)

![3-[3,5-dimethyl-1-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-4-yl]-N-(6-methylpyridin-2-yl)propanamide](/img/structure/B2881488.png)

![N-[(1-Methylpyrazol-4-yl)methyl]-N-propan-2-ylprop-2-ynamide](/img/structure/B2881490.png)
![8-(9H-Fluoren-9-ylmethoxycarbonyl)-1-oxa-8-azaspiro[4.5]decane-3-carboxylic acid](/img/structure/B2881492.png)

![N-[4-(2,3-dihydroimidazo[2,1-b][1,3]thiazol-6-yl)phenyl]-5-(furan-2-yl)pyrazolidine-3-carboxamide](/img/structure/B2881495.png)
![Ethyl 2-{[(4-chlorophenyl)carbonyl]amino}-7-(diacetylamino)-1-benzothiophene-3-carboxylate](/img/structure/B2881496.png)

